![molecular formula C20H26N2O6S B497800 (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 927636-70-2](/img/structure/B497800.png)
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
“(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C20H26N2O6S . It has been studied for its antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a furan ring, which is a heterocyclic ether. The piperazine ring is also attached to a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H26N2O6S), average mass (422.495 Da), and monoisotopic mass (422.151154 Da) .
Scientific Research Applications
Biological Systems
Sulfonyl piperazine compounds are known for their biological activity, including antihistamine , anticancer , antimicrobial , and antioxidant properties .
Catalysis
These compounds can be used in catalysis, potentially aiding in various chemical reactions by acting as catalysts or parts of catalyst systems .
Metal Organic Frameworks (MOFs)
Piperazine-based ligands are utilized in constructing MOFs, which have a variety of applications including gas storage, separation, and catalysis .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of pharmaceutical molecules, affecting their absorption, distribution, metabolism, and excretion .
Drug Design
Piperazine structures serve as scaffolds to arrange pharmacophoric groups for interaction with target macromolecules, which is crucial in drug design .
Enzyme Inhibition
Chalcone-sulfonyl piperazine hybrids have been explored as inhibitors against enzymes like alpha-glucosidase and alpha-amylase, which are targets for anti-diabetes drugs .
Future Directions
properties
IUPAC Name |
[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-4-26-17-14-19(18(27-5-2)13-15(17)3)29(24,25)22-10-8-21(9-11-22)20(23)16-7-6-12-28-16/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPODFNLLQQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone |
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